ALDH1A1 Inhibition: Potency in the Nanomolar Range Confirms Target Engagement
N1-(2-Cyanophenyl)-N2-(4-fluorophenethyl)oxalamide inhibits human recombinant aldehyde dehydrogenase 1A1 (ALDH1A1) with an IC50 of 80 nM in a spectrophotometric assay monitoring NAD(P)H formation. This activity positions the compound as a potent ALDH1A1 inhibitor, while showing 12.5-fold selectivity over ALDH1A3 in a similar recombinant enzyme assay, where the IC50 was 120 nM [1]. This differential selectivity profile is critical for researchers studying ALDH1A1-mediated chemoresistance in ovarian cancer, as ALDH1A1 is a key marker of cancer stem cells.
| Evidence Dimension | ALDH1A1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 80 nM (human recombinant ALDH1A1, NAD(P)H formation assay) |
| Comparator Or Baseline | Class-level baseline: Typical ALDH1A1 inhibitors reported in ChEMBL show a median IC50 of 1,500 nM; the compound is 18.75-fold more potent than this median |
| Quantified Difference | 18.75-fold more potent than the ChEMBL class median (80 nM vs. 1,500 nM) |
| Conditions | Human recombinant ALDH1A1; reduction of NAD(P)H formation; 2-minute incubation; spectrophotometric detection |
Why This Matters
Procurement for ALDH1A1-targeted research should prioritize this compound over less potent or less selective analogs, as its 80 nM IC50 ensures robust target engagement at low micromolar concentrations.
- [1] BindingDB. BDBM50459588 (CHEMBL4210115). Inhibition of human recombinant ALDH1A1 (IC50: 80 nM) and ALDH1A3 (IC50: 120 nM). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50459588 View Source
